1-(2,4-Diethoxyphenyl)ethanol
Overview
Description
“1-(2,4-Diethoxyphenyl)ethanol” is a chemical compound with the molecular formula C12H18O3 . It has a molecular weight of 210.27 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3
. This indicates that the molecule consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I checked.
Scientific Research Applications
Biocatalytic Production of Enantiopure Compounds
The enantiomerically pure compound (S)-1-(4-methoxyphenyl) ethanol, which is structurally similar to 1-(2,4-Diethoxyphenyl)ethanol, is crucial for the production of various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst and the optimization of experimental conditions like pH, temperature, and incubation period were studied extensively. The optimized conditions resulted in more than 99% conversion and yield, indicating the effectiveness of the Box–Behnken experimental design in optimizing biocatalytic processes (Kavi et al., 2021).
Catalytic Valorization and Conversion Processes
Conversion of Ethanol into Valuable Compounds
Research on the conversion of ethanol into valuable compounds like 1-butanol and 1,1-diethoxyethane using Cu-Mg-Al mixed oxide catalysts has shown promising results. The study provides insights into the effects of reaction temperature and time on catalytic performances, crucial for industrial applications of such processes (Marcu et al., 2009).
Extraction and Separation Techniques
Extraction of Phenolic Compounds
The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes showcases innovative techniques in the separation of phenolic alcohols, common in olive mill wastewater. This study's insights into the effects of additives on solute permeation and the modeling of solute extraction have practical applications in environmental management and the food industry (Reis et al., 2006).
Photophysical Studies
Influence of Solvents on Photophysical Properties
Investigations into the solvatochromism of 4-methoxy-N-methyl-1,8-naphthalimide and its spectral properties in various solvents reveal the significant influence of solvent polarity and hydrogen-bond donor capability on photophysical properties. Such studies are pivotal for understanding solute-solvent interactions and have implications for material science and photophysical applications (Demets et al., 2006).
Safety and Hazards
The safety data sheet for “1-(2,4-Diethoxyphenyl)ethanol” suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, it recommends seeking immediate medical attention .
properties
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKJICLMIORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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